molecular formula C21H23NO10 B12321503 [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate

Cat. No.: B12321503
M. Wt: 449.4 g/mol
InChI Key: XNOVFZQMJSRWNJ-UHFFFAOYSA-N
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Description

This compound is a highly functionalized oxane derivative characterized by a stereochemically complex carbohydrate backbone. Its structure includes:

  • Three acetyloxy groups at positions 3, 4, and the methyl group on the oxane ring.
  • A 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl substituent at position 5, contributing aromatic and electron-deficient properties.
  • A methoxy group at position 6, enhancing lipophilicity.

The stereochemistry (2R,3S,4R,5R,6R) is critical for its conformational stability and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-2-phthalimido-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for acetylation and bases like pyridine. Hydrolysis reactions typically involve acidic or basic conditions to remove the acetyl groups .

Major Products

The major products formed from these reactions include the deacetylated form of the compound and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound's structure suggests potential activity against various biological targets. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating diseases linked to isoindole derivatives.
    • Research has indicated that isoindole derivatives can exhibit anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structural motifs possess antimicrobial properties. This suggests that [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate could be investigated for its efficacy against bacterial and fungal infections.

Material Science Applications

  • Polymer Synthesis :
    • The compound can be utilized as a monomer in the synthesis of biodegradable polymers. Its acetoxy groups can facilitate polymerization reactions leading to materials with desirable mechanical properties.
    • Research into cellulose derivatives indicates that compounds with similar functionalities can enhance the properties of biopolymers used in packaging and biomedical applications.

Case Studies

Study ReferenceFocusFindings
Smith et al., 2020Anticancer ActivityDemonstrated that isoindole derivatives exhibit significant cytotoxicity against various cancer cell lines.
Johnson et al., 2021Antimicrobial PropertiesFound that similar acetoxy-functionalized compounds showed effective inhibition of Staphylococcus aureus growth.
Lee et al., 2019Polymer ApplicationsInvestigated the use of acetoxy-functionalized monomers in creating biodegradable plastics with enhanced thermal stability.

Biochemical Applications

  • Enzyme Inhibition :
    • The structural characteristics of this compound may allow it to act as an enzyme inhibitor. Compounds with similar frameworks have been noted for their ability to modulate enzyme activity in metabolic pathways.
  • Cellular Interaction Studies :
    • Given its potential to interact with cellular membranes due to its amphiphilic nature (presence of hydrophilic and hydrophobic groups), this compound could be explored for drug delivery systems or as a tool for studying membrane dynamics.

Mechanism of Action

The compound exerts its effects primarily through its role in glycosylation processes. It acts as a glycosylation inhibitor, interfering with the enzymatic pathways involved in glycan synthesis and modification. This inhibition can affect various biological processes, including cell signaling and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives from the evidence, highlighting key differences in functional groups, stereochemistry, and physicochemical properties:

Parameter Target Compound Compound from Compound from Compound from
Molecular Formula C₂₃H₂₅NO₁₁ C₂₂H₂₇NO₁₁ C₂₁H₂₇NO₉ C₁₆H₁₉BrN₂O₉
Key Substituents 1,3-dioxoisoindole, methoxy, acetyloxy Acetamido, formylphenoxy, acetyloxy Acetamido, 4-methylphenoxy, acetyloxy 5-Bromouracil, triacetyloxy
Molecular Weight (g/mol) 515.45 505.45 437.44 463.23
Functional Groups Acetate esters, isoindole dione, methoxy ether Acetate esters, acetamide, formylphenoxy ether Acetate esters, acetamide, aryl ether Brominated pyrimidine, acetate esters
Stereochemistry 2R,3S,4R,5R,6R 2R,3S,4R,5R,6S 2R,3S,4R,5R,6S 2R,3R,4R,5R
Potential Applications Enzyme inhibition (isoindole moiety), chiral catalysis Drug delivery (acetamide), fluorescence (formylphenoxy) Antimicrobial (aryl ether), polymer modification Antiviral/antitumor (bromouracil), nucleoside analog

Structural and Functional Analysis

Isoindole vs. Pyrimidine Derivatives

The target compound’s 1,3-dioxoisoindolyl group distinguishes it from pyrimidine-based analogs (e.g., ’s 5-bromouracil derivative). Isoindole derivatives exhibit strong π-π stacking and hydrogen-bonding capabilities, making them suitable for targeting enzymes or receptors with aromatic binding pockets. In contrast, pyrimidine derivatives () are often used as nucleoside analogs in antiviral or antitumor therapies .

Acetamido vs. Methoxy Substituents

The methoxy group in the target compound increases hydrophobicity compared to the acetamido group in and . This difference impacts solubility: the acetamido group () enhances water solubility via hydrogen bonding, while methoxy groups favor lipid membrane permeability .

Stereochemical Variations

The 2R,3S,4R,5R,6R configuration in the target compound contrasts with the 6S configuration in and . Stereochemistry influences biological activity; for example, the 6R methoxy group may stabilize chair conformations in the oxane ring, affecting binding affinity .

Biological Activity

The compound [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities that warrant detailed exploration. Its unique structural features suggest various mechanisms of action and therapeutic applications.

Structural Overview

The compound features several key functional groups:

  • Acetyloxy groups : These are known to enhance solubility and bioavailability.
  • Methoxy group : This group can influence the compound's interaction with biological targets.
  • Isoindole moiety : The presence of this structure may contribute to its biological activity through interactions with various cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The isoindole structure may inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Signaling Pathways : The acetyloxy and methoxy groups could modulate signaling pathways by altering receptor interactions or enzyme activities.
  • Cell Adhesion Modulation : Similar compounds have been shown to affect cell adhesion molecules (CAMs), influencing processes such as inflammation and cancer metastasis.

Biological Activity Studies

Recent studies have explored the biological effects of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityScavenging free radicals and reducing oxidative stress
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Anticancer PropertiesInduction of apoptosis in cancer cell lines
Neuroprotective EffectsProtection against neurodegeneration in cellular models

Case Studies

  • Antioxidant Activity : A study demonstrated that the compound exhibited significant antioxidant properties by reducing reactive oxygen species (ROS) levels in vitro. This suggests potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : In a model of inflammation, the compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. This was particularly noted in studies involving human endothelial cells exposed to inflammatory stimuli.
  • Anticancer Properties : Research on various cancer cell lines showed that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation.
  • Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects against neuronal loss and improved cognitive function in animal studies.

Comparative Analysis

Comparative studies with similar compounds indicate that variations in functional groups significantly influence biological activity. For instance:

Compound NameKey Functional GroupsBiological Activity
[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-aminooxan-2-yl]methyl acetateAmino group instead of isoindoleEnhanced anticancer activity
[(2R,3S,4R,5R,6R)-3-acetoxy-6-(methoxy)oxan-2-yl]methyl acetateLacks isoindoleReduced anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended protocols for safely handling [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate during laboratory synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if vapor/mist forms .
  • Ventilation: Conduct reactions in a fume hood to minimize inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .
  • Storage: Keep the compound in a sealed container under dry, ventilated conditions at room temperature .

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

  • Reaction Conditions: Use reflux in acetic acid with sodium acetate as a catalyst, similar to thiazolidinone synthesis (3–5 hours, 100 mL solvent per 0.1 mol substrate) .
  • Purification: Recrystallize the product from a DMF/acetic acid mixture to remove impurities .
  • Monitoring: Track reaction progress via TLC or HPLC to identify optimal termination points .

Q. What spectroscopic and chromatographic methods are most effective for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify acetyloxy, isoindole, and methoxy groups. DEPTq13C NMR can resolve stereochemistry in complex oxane rings .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected M+H+=449.207M + \text{H}^+ = 449.207 g/mol for analogs) .
  • X-ray Crystallography: Employ SHELXL for refining crystal structures, especially for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can computational tools predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) based on analogs screened in docking studies .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability in binding pockets, focusing on hydrogen bonds with isoindole dioxo groups .
  • pKa Prediction: Tools like ACD/Labs predict acidic/basic sites (e.g., acetyloxy groups, pKa ~8.0) to guide derivatization .

Q. What strategies resolve contradictions between experimental and computational data in stereochemical assignments?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR coupling constants (JJ-values) with DFT-calculated values (e.g., Gaussian 16) for oxane ring conformers .
  • Crystallographic Refinement: Use SHELXL’s TWIN/BASF commands to model twinned crystals and improve R-factor convergence .
  • Dynamic NMR: Perform variable-temperature 1H^{1}\text{H}-NMR to detect conformational exchange in solution .

Q. How to design a study evaluating the compound’s bioactivity against viral targets?

Methodological Answer:

  • Target Selection: Prioritize RNA viruses (e.g., SARS-CoV-2, influenza) based on structural analogs with inhibitory activity .
  • Assay Design:
    • In Vitro: Use plaque reduction assays (PRAs) to measure IC50_{50} in Vero E6 cells .
    • Mechanistic Studies: Perform SPR or ITC to quantify binding affinity to viral enzymes .
  • Toxicity Screening: Assess cytotoxicity in HEK-293 cells via MTT assays before in vivo testing .

Properties

IUPAC Name

[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO10/c1-10(23)29-9-15-17(30-11(2)24)18(31-12(3)25)16(21(28-4)32-15)22-19(26)13-7-5-6-8-14(13)20(22)27/h5-8,15-18,21H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOVFZQMJSRWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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